molecular formula C16H12N2O3S B1395114 5-[(3,4-Dihydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 897340-70-4

5-[(3,4-Dihydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B1395114
CAS No.: 897340-70-4
M. Wt: 312.3 g/mol
InChI Key: IYLXAOKJWRWHTO-UHFFFAOYSA-N
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Description

5-[(3,4-Dihydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one is a useful research compound. Its molecular formula is C16H12N2O3S and its molecular weight is 312.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis Process: This compound is synthesized through various chemical reactions involving key intermediates like 2-Cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide. The process leads to the formation of thiazolidin-4-one and thiocarbamoyl derivatives (Gouda, Berghot, Shoeib, & Khalil, 2010).
  • Antimicrobial Properties: Some synthesized compounds from the above process have shown promising antimicrobial activities, indicating their potential use in combating microbial infections.

Chemical Reactions and Derivatives

  • Hetero-Diels–Alder Reaction: The compound undergoes a Hetero-Diels–Alder reaction with N,N′-bis(methoxycarbonyl)-1,4-benzoquinone diimine, leading to the formation of various derivatives with potential bioactive properties (Velikorodov, Shustova, & Kovalev, 2017).

Potential as Fungicides

  • Structural Analysis for Fungicide Development: Detailed synthesis and structural determination of similar thiohydantoin compounds have been carried out, proposing their potential as novel fungicides. These studies involve advanced theoretical calculations and spectroscopy to determine the most probable structures (Kobyłka, Żuchowski, Tejchman, & Zborowski, 2019).

Reaction with Organometallic Reagents

  • Unique Chemical Reactivity: The compound exhibits unique reactivity patterns when reacting with Grignard reagents and Lithium dibutylcuprate, indicating its distinct chemical behavior compared to normal unsaturated carbonyl compounds (Akeng'a & Read, 2005).

Potential in Anticancer Research

  • Anticancer Activity: Certain derivatives, like bromophenol derivatives isolated from red algae, have been studied for their potential activity against human cancer cell lines, although some were found inactive (Zhao et al., 2004).

Miscellaneous Applications

  • Diverse Bioactive Agent Synthesis: This compound is part of a group of compounds synthesized for various bioactive applications, including antioxidant, antibacterial, and antifungal properties (Adhikari et al., 2012).
  • Role in Molecular Docking Studies: It's involved in molecular docking studies to understand its interaction with biological targets like EGFR inhibitors, suggesting its potential in anti-cancer applications (Karayel, 2021).

Properties

IUPAC Name

5-[(3,4-dihydroxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-13-7-6-10(9-14(13)20)8-12-15(21)18(16(22)17-12)11-4-2-1-3-5-11/h1-9,19-20H,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLXAOKJWRWHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)O)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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